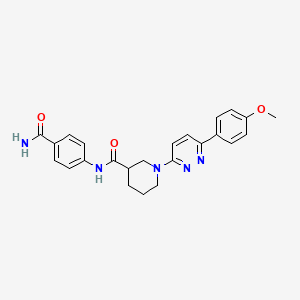

N-(4-carbamoylphenyl)-1-(6-(4-methoxyphenyl)pyridazin-3-yl)piperidine-3-carboxamide

Description

N-(4-carbamoylphenyl)-1-(6-(4-methoxyphenyl)pyridazin-3-yl)piperidine-3-carboxamide is a synthetic small molecule characterized by a piperidine-3-carboxamide backbone. The compound features a pyridazin-3-yl group substituted at position 6 with a 4-methoxyphenyl moiety and an N-linked 4-carbamoylphenyl group. The carbamoylphenyl group may enhance solubility and hydrogen-bonding interactions, while the 4-methoxyphenyl substituent could influence lipophilicity and target binding affinity.

Properties

IUPAC Name |

N-(4-carbamoylphenyl)-1-[6-(4-methoxyphenyl)pyridazin-3-yl]piperidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N5O3/c1-32-20-10-6-16(7-11-20)21-12-13-22(28-27-21)29-14-2-3-18(15-29)24(31)26-19-8-4-17(5-9-19)23(25)30/h4-13,18H,2-3,14-15H2,1H3,(H2,25,30)(H,26,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHJMPZJVKQXOIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NN=C(C=C2)N3CCCC(C3)C(=O)NC4=CC=C(C=C4)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-carbamoylphenyl)-1-(6-(4-methoxyphenyl)pyridazin-3-yl)piperidine-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring, a pyridazine ring, and a carbamoyl group, contributing to its unique chemical properties. The structural formula can be represented as follows:

This structure allows for diverse interactions with biological targets, which is critical for its pharmacological profile.

The mechanism of action involves the compound's interaction with specific receptors and enzymes. It is hypothesized that the compound may act as an inhibitor or modulator of various biological pathways, potentially impacting neurotransmitter systems and cellular signaling processes.

- Receptor Interaction : The compound may bind to neurotransmitter receptors, influencing their activity.

- Enzyme Modulation : It could inhibit or activate enzymes involved in metabolic pathways, leading to altered cellular responses.

Anticancer Potential

Recent studies have indicated that derivatives of piperidine compounds exhibit anticancer properties by inducing apoptosis in cancer cells. For instance, similar compounds have been shown to inhibit cell proliferation in various cancer lines, including breast and prostate cancer cells.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | MCF-7 (breast cancer) | 15 | Apoptosis induction |

| Compound B | PC-3 (prostate cancer) | 10 | Cell cycle arrest |

Neuroprotective Effects

Research has also suggested that compounds related to this compound may offer neuroprotective benefits. For example, studies demonstrated that similar piperidine derivatives could protect neuronal cells from oxidative stress-induced damage by modulating reactive oxygen species (ROS) levels .

Case Studies

- Study on Neuroprotection : In a study assessing the neuroprotective effects of piperidine derivatives, it was found that the compounds reduced oxidative stress markers in cultured neuronal cells exposed to toxic agents. This suggests a potential therapeutic role in neurodegenerative diseases such as Alzheimer's .

- Anticancer Activity Assessment : A series of experiments evaluated the anticancer effects of piperidine-based compounds on various tumor cell lines. The results indicated significant inhibition of cell growth and induction of apoptosis through mitochondrial pathways .

Comparison with Similar Compounds

Key Observations :

- Heterocyclic Cores : The target compound’s pyridazine ring (vs. pyrrolo[2,3-d]pyrimidine or dihydropyrimidine in others) may confer distinct electronic and steric properties, influencing target selectivity .

- Substituent Effects: The 4-carbamoylphenyl group in the target compound contrasts with trifluoromethoxybenzyl () and pyridinylmethyl (). Carbamoyl groups improve aqueous solubility compared to lipophilic trifluoromethoxy or aromatic pyridinyl groups . 4-Methoxyphenyl vs.

Pharmacological and Physicochemical Properties (Inferred)

While direct activity data for the target compound is unavailable, substituent trends from analogous compounds suggest:

- Solubility : The carbamoyl group likely improves solubility over trifluoromethoxy or bromophenyl derivatives .

- Metabolic Stability: Methoxy groups are prone to demethylation, but the carbamoyl moiety may slow oxidative metabolism compared to morpholino or isoxazole substituents () .

- Binding Affinity : Pyridazine derivatives often exhibit moderate kinase inhibition, but substitution at position 6 (e.g., 4-methoxyphenyl) could enhance selectivity for specific targets like ALK or EGFR .

Research Findings and Limitations

- The target compound’s pyridazine core and carbamoyl group may address this trade-off.

- : The bromophenylsulfanyl analog demonstrated moderate activity in cellular assays but exhibited instability under acidic conditions, highlighting the importance of substituent choice for drug-like properties .

- : The dihydropyrimidine derivative’s bis-methoxy groups improved crystallinity but reduced solubility, underscoring the challenge of balancing steric effects and bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.